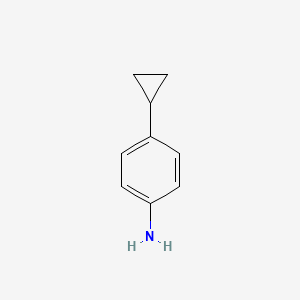

4-Cyclopropylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXDNWVNEZBDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482595 | |

| Record name | 4-Cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-71-2 | |

| Record name | 4-Cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Cyclopropylaniline

An In-depth Technical Guide to 4-Cyclopropylaniline

Prepared by: Gemini, Senior Application Scientist

This compound, a substituted aniline derivative, represents a molecule of significant interest in modern medicinal chemistry and drug development. Its structure, which incorporates a cyclopropyl moiety on the aniline scaffold, provides a unique combination of steric and electronic properties. The cyclopropyl group, a small, strained ring, is not merely a passive substituent; it actively imparts desirable characteristics to drug candidates, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1] This guide provides an in-depth overview of this compound, covering its fundamental properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 3158-71-2 .[2][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and synthesis. This compound is typically an off-white to light brown solid at room temperature.[2][4] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3158-71-2 | [2][3] |

| Molecular Formula | C₉H₁₁N | [2][3] |

| Molecular Weight | 133.19 g/mol | [2][3] |

| Appearance | Off-white to light brown solid | [2][4] |

| Melting Point | 36°C | [2][4] |

| Boiling Point | 108°C at 10 Torr | [2][4] |

| Density | 1.112 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 4.82 ± 0.10 (Predicted) | [2][4] |

| Flash Point | 108.2 ± 9.3°C | [2][4] |

| Storage | Room temperature, sealed in dry, dark place | [2][4] |

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. Experimental spectra are available across various platforms, providing a reference for synthesized or purchased materials.[3]

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the carbon-hydrogen framework of the molecule.[3]

-

IR Spectroscopy: Infrared spectroscopy helps identify the key functional groups, particularly the N-H stretches of the amine and the characteristic vibrations of the aromatic ring and cyclopropyl group.[3]

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of N-aryl compounds, including this compound, is efficiently achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance, reliability, and typically high yields.[5][6] The choice of this method is based on its directness in forming the crucial C-N bond between an aryl halide (or triflate) and an amine.

Experimental Protocol

Objective: To synthesize this compound from 4-bromocyclopropylbenzene and a suitable ammonia surrogate or via coupling with cyclopropylamine. A more common and practical laboratory approach involves the coupling of an appropriate aryl halide with cyclopropylamine.

Materials:

-

1-bromo-4-cyclopropylbenzene

-

Cyclopropylamine

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., XPhos, SPhos, or similar Buchwald-Hartwig ligands)

-

Strong base (e.g., Sodium tert-butoxide, LHMDS)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: The entire reaction must be conducted under an inert atmosphere to prevent the oxidation of the palladium catalyst and the phosphine ligand. This is achieved by assembling the glassware, flame-drying it under vacuum, and backfilling with nitrogen or argon.

-

Reagent Assembly: To a dry reaction flask, add the palladium catalyst, the phosphine ligand, and the base. The choice of ligand is critical and often requires screening for optimal results, but biaryl phosphine ligands are a robust starting point.

-

Reactant Addition: Add the aryl halide (1-bromo-4-cyclopropylbenzene) and the anhydrous solvent to the flask.

-

Amine Addition: Add cyclopropylamine to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Synthesis Workflow Diagram

Caption: A representative two-step synthesis pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl ring is a well-established strategy in drug design to overcome various challenges encountered during lead optimization.[1]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] This can increase the half-life of a drug, reducing the required dosing frequency.

-

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is favorable for binding to a biological target. This can lead to increased potency and selectivity.[1][7]

-

Potency and Lipophilicity: The cyclopropyl group can serve as a "lipophilic hydrogen bond donor" and can favorably occupy hydrophobic pockets in protein active sites, thereby enhancing binding affinity and potency.[1]

-

Irreversible Inhibition via Ring-Opening: A unique and powerful application of N-cyclopropylanilines is their potential for irreversible inhibition. Upon single-electron transfer (SET) oxidation, which can be mediated by an enzyme active site or a photosensitizer, the resulting radical cation can undergo a rapid and irreversible ring-opening.[5][6] This process forms a reactive intermediate that can covalently bond to the target enzyme, leading to permanent inactivation.

Mechanism: Oxidative Ring-Opening

The utility of cyclopropylanilines as probes and potential covalent inhibitors stems from the irreversible ring-opening that follows an initial oxidation event.[6] This process is driven by the release of the significant ring strain energy (~28 kcal/mol) inherent to the three-membered ring.[5]

Caption: Mechanism of irreversible ring-opening after single-electron oxidation.

Safety, Handling, and Storage

As with all aniline derivatives, this compound must be handled with appropriate care. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Keep the compound away from strong oxidizing agents and acids.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to maintain its stability.[2]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block for the development of advanced pharmaceutical agents. Its unique structural features, particularly the cyclopropyl ring, offer medicinal chemists a powerful tool to enhance the potency, selectivity, and metabolic stability of drug candidates. A comprehensive understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the research and drug development landscape.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12253927, this compound. Retrieved from [Link][3]

-

Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Retrieved from [Link][5]

-

Airgas. (n.d.). Safety Data Sheet: Cyclopropane. Retrieved from [Link][10]

-

Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016287, N-Cyclopropylaniline. Retrieved from [Link][11]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Retrieved from [Link][12]

-

Tleugabulova, D., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link][1]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 3158-71-2 [m.chemicalbook.com]

- 3. This compound | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3158-71-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. airgas.com [airgas.com]

- 11. N-Cyclopropylaniline | C9H11N | CID 7016287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

4-Cyclopropylaniline molecular weight and formula

An In-Depth Technical Guide to 4-Cyclopropylaniline (C₉H₁₁N) for Advanced Research Applications

Executive Summary

This compound is a substituted aniline derivative of increasing significance in medicinal chemistry and advanced organic synthesis. Its structure, which incorporates a strained cyclopropyl ring fused to an aniline moiety, confers unique physicochemical properties that are highly advantageous in drug design. The cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and provide conformational rigidity.[1][2] This guide provides a comprehensive overview of this compound, detailing its core properties, validated synthetic protocols, spectroscopic profile, and key applications, with a particular focus on its role as a versatile building block in drug discovery.

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data provides the baseline for its use in quantitative experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [3][4] |

| Molecular Weight | 133.19 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 3158-71-2 | [3][5] |

| Synonyms | Benzenamine, 4-cyclopropyl-; 4-Cyclopropylbenzenamine | [3][4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 49–50 °C (literature value for parent cyclopropylamine) |

Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is critical for its application in research and development. The Palladium-catalyzed Buchwald-Hartwig amination is a preferred method due to its high efficiency, functional group tolerance, and moderate to high yields.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a robust method for coupling an aryl bromide with cyclopropylamine. The choice of a specialized phosphine ligand like BrettPhos is crucial as it facilitates the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add Palladium(II) acetate (Pd(OAc)₂), BrettPhos ligand, and sodium tert-butoxide (NaOt-Bu). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the aryl bromide (e.g., 4-bromotoluene as a starting point for a substituted analog, or a suitable precursor for 4-cyclopropylbromobenzene) and anhydrous, degassed toluene.

-

Amine Addition: Add cyclopropylamine to the reaction mixture via syringe.

-

Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at a specified temperature (typically 80-110 °C) for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Profile

Structural confirmation of this compound relies on standard spectroscopic techniques. The key expected features are:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the benzene ring, with splitting patterns indicative of a 1,4-disubstitution. Additionally, the highly shielded protons of the cyclopropyl ring will appear in the aliphatic region (typically 0.5-1.0 ppm), and a broad singlet for the amine (-NH₂) protons will also be present.[3]

-

¹³C NMR: The spectrum will display distinct signals for the aromatic carbons and the unique, highly strained carbons of the cyclopropyl ring.[3]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching bands for the primary amine group (around 3300-3500 cm⁻¹) and C-H stretching for the aromatic and cyclopropyl groups.[3]

Core Applications in Drug Discovery and Mechanistic Studies

The utility of this compound and its parent moiety, cyclopropylamine, is well-established in modern drug development.[8] The cyclopropyl group is not merely a passive structural element but an active modulator of a molecule's biological properties.

Strategic Role of the Cyclopropyl Moiety

The incorporation of a cyclopropyl ring, as seen in this compound, is a strategic choice in drug design for several reasons:[2]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy compared to typical alkanes. This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially increasing the drug's half-life.[1]

-

Potency and Binding: The rigid, three-dimensional nature of the cyclopropyl group restricts the conformational flexibility of the molecule. This pre-organization can lead to a more favorable entropic profile upon binding to a target protein, thereby enhancing potency.[2]

-

Bioisosterism: The cyclopropyl group can act as a bioisostere for other functional groups like alkenes or amides, allowing chemists to fine-tune a molecule's properties while maintaining its core binding interactions.

Utility as a Mechanistic Probe

Beyond its role as a structural component, the N-cyclopropylaniline scaffold serves as a sophisticated tool for studying reaction mechanisms. Upon a single-electron transfer (SET) event, the resulting radical cation can undergo a rapid and irreversible ring-opening.[6][9] This property makes cyclopropylanilines excellent probes for detecting single-electron oxidation pathways in chemical and biological systems, as the ring-opening "traps" the transient radical intermediate.[6][10]

This unique reactivity is exploited in photocatalysis research and in studies of oxidative stress, where identifying SET pathways is crucial.[9][11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards. It is reported to be harmful if swallowed, cause skin irritation, and potentially cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity whose importance transcends its basic structural formula. Its molecular weight of 133.19 g/mol and formula of C₉H₁₁N belie its complex and highly useful characteristics. For researchers in drug development and organic synthesis, it offers a pre-validated scaffold for enhancing metabolic stability and molecular potency. Its unique electronic properties further enable its use as a mechanistic probe in advanced photochemical studies. The robust synthetic methodologies available make this compound an accessible and indispensable tool for the modern chemical scientist.

References

-

PubChem. This compound | C9H11N | CID 12253927 . National Center for Biotechnology Information. [Link]

-

Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers . Environmental Science & Technology, 53(10), 5756–5764. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Journal of Pharmaceutical Reports. [Link]

-

ResearchGate. Synthesis of Cyclopropyl anilines . (January 1982). [Link]

-

Zhu, R., et al. (2017). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis . ACS Catalysis, 7(10), 6634–6642. [Link]

-

ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes . (2020). [Link]

-

ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers . (May 2019). [Link]

-

PubChem. N-Cyclopropylaniline | C9H11N | CID 7016287 . National Center for Biotechnology Information. [Link]

-

Shanu-Wilson, J. Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (January 2018). [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE . [Link]

-

McNeill Research Group. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers . (March 2019). [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3158-71-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 3158-71-2 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. mcneill-group.org [mcneill-group.org]

- 10. researchgate.net [researchgate.net]

- 11. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-Cyclopropylaniline for Advanced Research

An In-depth Analysis of Melting and Boiling Points for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cyclopropylaniline is a crucial building block in medicinal chemistry, valued for the unique conformational and electronic properties imparted by its cyclopropyl moiety. A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive analysis of these thermal properties, grounded in experimental data and theoretical principles. We present verified data for this compound, offer a comparative analysis with related alkyl-substituted anilines, detail rigorous experimental protocols for property determination, and discuss the underlying structure-property relationships that govern its behavior.

Chemical Identity and Significance

This compound, a substituted aromatic amine, is recognized for its utility in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The cyclopropyl group is not merely a simple alkyl substituent; its strained three-membered ring confers unique electronic and steric properties that can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.

Table 1: Chemical Identifier Profile for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3158-71-2 | ChemicalBook, PubChem[1][2][3] |

| Molecular Formula | C₉H₁₁N | PubChem[1] |

| Molecular Weight | 133.19 g/mol | ChemicalBook[3] |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)N | PubChem[1] |

| InChIKey | UBXDNWVNEZBDBN-UHFFFAOYSA-N | ChemicalBook[3] |

Core Physicochemical Properties

The melting and boiling points are critical parameters that dictate the physical state of a compound and inform purification strategies such as recrystallization and distillation.

Table 2: Key Physicochemical Data for this compound

| Property | Value | Notes | Source |

| Melting Point | 36 °C | - | ChemicalBook[3] |

| Boiling Point | 108 °C | at 10 Torr | ChemicalBook[3] |

| Density | 1.112 ± 0.06 g/cm³ | Predicted at 20 °C | ChemicalBook[3] |

| pKa | 4.82 ± 0.10 | Predicted | ChemicalBook[3] |

| Appearance | Off-white to light brown solid | - | ChemicalBook[3] |

The boiling point is reported at a reduced pressure of 10 Torr. This is a common practice for anilines, which can be susceptible to oxidation and decomposition at the higher temperatures required for boiling at atmospheric pressure (760 Torr). Distillation under reduced pressure is the preferred method for purification to maintain the integrity of the compound.

Structure-Property Relationships: The Influence of the Cyclopropyl Group

The physicochemical properties of this compound are directly influenced by its molecular structure, particularly the interplay between the aromatic ring, the amino group, and the cyclopropyl substituent.

Intermolecular Forces at Play

The melting and boiling points are manifestations of the energy required to overcome intermolecular forces. For this compound, these include:

-

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor and acceptor, leading to strong intermolecular associations. This is a dominant factor contributing to its relatively high boiling point compared to non-polar compounds of similar molecular weight.

-

Van der Waals Forces: The entire molecule participates in temporary, induced dipole-dipole interactions. The surface area of the molecule, including the benzene ring and cyclopropyl group, contributes to the overall strength of these forces.

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity difference between the nitrogen atom and the rest of the molecule.

The Unique Electronic Character of the Cyclopropyl Group

Unlike simple alkyl groups (e.g., methyl, ethyl), the cyclopropyl group exhibits unique electronic properties due to its significant ring strain and the high p-character of its C-C bonds.[4] This structure allows the cyclopropyl group to act as a π-electron donor through conjugation with the adjacent aromatic ring.[4] This "pseudo-unsaturated" character influences the electron density of the aniline ring and can affect intermolecular interactions, though the dominant force remains the hydrogen bonding of the amine group.

Comparative Analysis with Alkyl-Aniline Analogs

To contextualize the properties of this compound, it is instructive to compare it with other 4-substituted anilines.

Table 3: Comparison of Melting and Boiling Points for Aniline Analogs

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Aniline | 93.13 | -6 | 184 |

| 4-Methylaniline | 107.16 | 45 | 200[5] |

| 4-Ethylaniline | 121.18 | -5 | 216[6] |

| This compound | 133.19 | 36 | 108 (at 10 Torr) |

| 4-Isopropylaniline | 135.21 | -63 | 227[7] |

Analysis:

-

Boiling Point Trend: As expected, the boiling point generally increases with molecular weight for the linear alkyl substituents (methyl, ethyl) due to increased van der Waals forces. The boiling point of 4-isopropylaniline is also significantly higher than aniline. A direct comparison for this compound at atmospheric pressure is unavailable, highlighting the need for reduced pressure distillation.

-

Melting Point Trend: The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. 4-Methylaniline has a notably high melting point, suggesting it forms a very stable crystal lattice. This compound has a melting point of 36 °C, indicating that it is a solid at standard room temperature but melts easily. The rigid, planar nature of the cyclopropyl group in relation to the benzene ring likely influences crystal packing in a manner distinct from the more flexible ethyl or isopropyl groups.

Experimental Determination Protocols

Accurate determination of melting and boiling points requires meticulous experimental technique. The following protocols are designed to ensure data integrity and are self-validating through the inclusion of calibration and system suitability checks.

Protocol: Melting Point Determination

This protocol utilizes a modern digital melting point apparatus, which offers precise temperature control and observation.

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The melting point range is the temperature from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). A narrow range (typically < 1 °C) is indicative of high purity.[3]

Methodology:

-

Apparatus Calibration: Prior to sample analysis, verify the apparatus's accuracy using certified reference standards with known melting points (e.g., benzophenone, caffeine). The measured melting points must fall within the certified range of the standards.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of the apparatus. Set the starting temperature to ~15-20 °C below the expected melting point (36 °C).

-

Initial Rapid Determination: Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find the approximate melting range.

-

Accurate Determination: Prepare a new capillary. Set the starting temperature to ~5-10 °C below the approximate melting point found in the previous step. Set a slow, controlled heating rate of 1-2 °C/min.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

-

Repeatability: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for accurate melting point determination.

Protocol: Micro Boiling Point Determination

This method is ideal for determining the boiling point of small sample quantities and minimizes the risk of thermal decomposition.

Principle: A small amount of liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, trapped air in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The boiling point is recorded as the temperature at which liquid re-enters the capillary upon cooling.

Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Create a small, sealed capillary tube. Place this tube, open end down, into the test tube containing the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube or a beaker on a hot plate). The heating medium level should be above the sample level.

-

Heating Rate: Heat the bath gradually, at a rate of 5-10 °C per minute initially.[2] As you approach the expected boiling point, reduce the heating rate.

-

Observation: Watch the inverted capillary. Initially, bubbles of trapped air will escape. When a rapid and continuous stream of bubbles emerges from the capillary tip, the sample is boiling vigorously.[2]

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly while stirring the bath. The bubble stream will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: Record the ambient atmospheric pressure from a barometer. If this pressure deviates significantly from 760 Torr, a correction may be necessary for standardization, though reporting the boiling point at the measured pressure is often sufficient.

Safety and Handling

As a substituted aniline, this compound requires careful handling. Researchers must consult the full Safety Data Sheet (SDS) before use.

-

Primary Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[1] Some classifications also warn of severe skin burns and eye damage.[1]

-

GHS Pictograms: GHS07 (Exclamation Mark) is commonly associated with this compound.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed the critical thermal properties of this compound, providing a melting point of 36 °C and a boiling point of 108 °C at 10 Torr. The unique electronic nature of the cyclopropyl group, acting as a π-electron donor, distinguishes it from simple alkyl anilines and influences its physicochemical profile. The provided experimental protocols emphasize accuracy and reproducibility, which are essential for generating reliable data in a research and development setting. A firm grasp of these properties and adherence to strict safety protocols are foundational for the successful application of this compound in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12253927, this compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-methylaniline. In Tables for Chemistry. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-isopropylaniline. In Tables for Chemistry. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 28). Cyclopropyl group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3158-71-2 [m.chemicalbook.com]

- 3. 3158-71-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-methylaniline [stenutz.eu]

- 6. 4-乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-isopropylaniline [stenutz.eu]

An In-depth Technical Guide to the Solubility of 4-Cyclopropylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyclopropylaniline, a key building block in modern medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and overall process efficiency, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. It combines theoretical principles, predictive analysis, and a detailed, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who handle this compound and require a robust understanding of its behavior in various organic solvent systems.

Introduction: The Significance of this compound

This compound is a primary aromatic amine distinguished by the presence of a cyclopropyl group at the para position of the aniline ring. This unique structural motif is of significant interest in drug discovery and development. The cyclopropyl group, a small, strained ring, can enhance metabolic stability, improve binding affinity to biological targets, increase brain permeability, and favorably modulate the pharmacokinetic profile of a drug candidate.[1][2] Its compact nature allows it to act as a "bioisostere" for other groups, offering a tool to fine-tune a molecule's properties. As a versatile precursor, this compound is a cornerstone for synthesizing a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

Given its foundational role, a thorough understanding of the physicochemical properties of this compound is paramount. Among these, solubility is a critical parameter that dictates its utility. From selecting an appropriate reaction medium to designing efficient extraction and crystallization procedures, and ultimately to formulating the final active pharmaceutical ingredient (API), solubility data informs crucial decisions at every stage of the development pipeline. This guide addresses the practical and theoretical aspects of this compound's solubility in common organic solvents.

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, we must first examine its fundamental molecular properties. These characteristics govern its interactions with solvent molecules.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | PubChem CID 12253927[4] |

| Molecular Weight | 133.19 g/mol | PubChem CID 12253927[4] |

| Appearance | Colorless to pale yellow liquid/solid | CymitQuimica[5] |

| pKa (of conjugate acid) | ~4.6 (Estimated for anilines) | N/A |

| Structure | Aniline ring with a C₃H₅ group | PubChem CID 12253927[4] |

The structure of this compound presents a duality in terms of polarity. The aniline portion, with its amino group (-NH₂), is capable of hydrogen bonding (acting as a donor) and possesses a dipole moment, contributing to its polar character. Conversely, the benzene ring and the cyclopropyl group are nonpolar, hydrophobic moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent.

-

Polarity and Dielectric Constant: Solvents are broadly classified as polar or nonpolar. Polar solvents have a high dielectric constant and can effectively solvate polar molecules and ions. Nonpolar solvents have a low dielectric constant and are better suited for dissolving nonpolar compounds. This compound, with its mixed polarity, is expected to show moderate to good solubility in a range of solvents.

-

Hydrogen Bonding: The primary amine group (-NH₂) on the aniline ring is a key functional group. It has two N-H bonds, making it a hydrogen bond donor. The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating this compound.

-

Van der Waals Forces: The nonpolar benzene and cyclopropyl rings interact with solvent molecules via weaker London dispersion forces. Nonpolar solvents, such as hexane or toluene, will interact primarily through these forces.

Based on these principles, we can predict that this compound will exhibit good solubility in polar aprotic solvents (like acetone or ethyl acetate) and polar protic solvents (like ethanol) due to a combination of dipole-dipole interactions and hydrogen bonding. Its solubility is expected to be lower in highly nonpolar solvents like hexane, where only weak dispersion forces are at play.

Predictive Solubility Profile of this compound

While comprehensive, publicly available quantitative solubility data for this compound is limited, we can establish a predictive profile based on its structure and the principles of solubility. The following table presents estimated solubility values across a spectrum of common organic solvents, categorized by their polarity.

Disclaimer: The following data are illustrative and based on theoretical predictions. For mission-critical applications, it is imperative to determine solubility experimentally using the protocol outlined in Section 5.

| Solvent | Polarity Index (P') | Solvent Type | Predicted Solubility (at 25 °C) | Rationale |

| n-Hexane | 0.1 | Nonpolar Aliphatic | < 10 g/L | Dominated by nonpolar character; poor interaction with the polar amine group. |

| Toluene | 2.4 | Nonpolar Aromatic | 50 - 150 g/L | π-π stacking interactions with the benzene ring can enhance solubility compared to hexane. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | > 200 g/L | Good balance of polarity to solvate both the aromatic ring and the amine group. |

| Acetone | 5.1 | Polar Aprotic | > 200 g/L | The polar carbonyl group interacts well with the amine group. |

| Ethanol | 4.3 | Polar Protic | > 200 g/L | Capable of hydrogen bonding with the amine group, leading to strong solvation. |

| Methanol | 5.1 | Polar Protic | > 200 g/L | Similar to ethanol, strong hydrogen bonding capability promotes high solubility. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 200 g/L | Highly polar solvent, excellent for dissolving a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | > 200 g/L | A versatile polar aprotic solvent that should readily dissolve this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocol is based on the widely accepted isothermal shake-flask method, which is analogous to the OECD Test Guideline 105 for aqueous solubility.[3][6][7]

Objective

To determine the saturation concentration (solubility) of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (purity > 98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.

-

Accurately add a known volume of the chosen organic solvent (e.g., 2.0 mL).

-

Securely cap the vial. Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A preliminary study might be needed, but 48 hours is typically adequate.

-

After the initial agitation period, turn off the shaker and allow the vials to rest in the same temperature-controlled environment for at least 24 hours to allow undissolved solids to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a glass syringe. Avoid disturbing the settled solid.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates. The first few drops of the filtrate should be discarded.

-

Accurately prepare a series of dilutions of the clear filtrate using the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Method A: HPLC Analysis (Preferred):

-

Develop an HPLC method with a suitable C18 column and a mobile phase (e.g., acetonitrile/water) that gives a sharp, well-resolved peak for this compound.

-

Prepare a calibration curve using at least five standards of known concentration.

-

Analyze the diluted samples and determine their concentration by interpolating from the calibration curve.

-

-

Method B: UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Prepare a Beer's Law calibration curve using standards of known concentration.

-

Measure the absorbance of the diluted samples and calculate their concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted filtrate by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the final result in g/L or mg/mL.

-

Report the average and standard deviation of the replicate samples.

-

Practical Implications for Researchers

A clear understanding of this compound's solubility is not merely academic; it has direct consequences for laboratory and process efficiency.

-

Reaction Solvent Selection: Choosing a solvent in which this compound is highly soluble can lead to a homogeneous reaction mixture, potentially increasing reaction rates and minimizing side reactions.

-

Purification Strategy: Solubility differences are the basis for purification by crystallization. A solvent system must be identified where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures to ensure a high recovery yield.

-

Formulation and Drug Delivery: In pharmaceutical development, solubility in various excipients and solvent systems is a primary determinant of a drug's bioavailability. Poor solubility can be a major hurdle in developing an effective oral dosage form.

Conclusion

This compound is a molecule of strategic importance, and its solubility profile is a key parameter for its effective utilization. This guide has provided a framework for understanding its solubility based on its physicochemical properties and the fundamental principles of solute-solvent interactions. While a predictive profile offers a valuable starting point, the provided detailed experimental protocol empowers researchers to generate precise, reliable, and application-specific solubility data. Such data is indispensable for optimizing synthetic routes, streamlining purification processes, and advancing the development of novel therapeutics and materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]

-

OECD. (2012). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

- 1. OECD 105 - Phytosafe [phytosafe.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 3158-73-4: 2-Cyclopropylaniline | CymitQuimica [cymitquimica.com]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Cyclopropylaniline

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-cyclopropylaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the observed spectral features, offers a detailed interpretation of the experimental data, and provides a robust protocol for data acquisition. Our approach emphasizes scientific integrity, field-proven insights, and authoritative grounding to ensure a thorough understanding of the structural characterization of this important molecule.

Introduction: The Significance of the Cyclopropyl Moiety in Anilines

This compound is a fascinating molecule that incorporates two key structural motifs: the electron-rich aromatic aniline ring and the strained, three-membered cyclopropyl group. The unique electronic and steric properties imparted by the cyclopropyl ring make it a valuable substituent in medicinal chemistry and materials science. Its presence can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will focus on the two most common NMR techniques: ¹H NMR, which observes proton nuclei, and ¹³C NMR, which observes carbon-13 nuclei.

The Principles of NMR Spectroscopy in the Context of this compound

A deep understanding of the NMR spectra of this compound requires an appreciation of the fundamental principles of chemical shift, spin-spin coupling, and the influence of molecular structure on these parameters.

Chemical Shift (δ): The chemical shift of a nucleus is a measure of its electronic environment. Electron-donating groups, such as the amino group (-NH₂) in aniline, shield adjacent nuclei, causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups deshield nuclei, shifting their resonance to a higher chemical shift (downfield). The cyclopropyl group exhibits a unique magnetic anisotropy, which significantly shields the protons attached to it, causing them to appear at unusually high field in the ¹H NMR spectrum.

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this coupling, the coupling constant (J), is independent of the applied magnetic field and provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angle. In the ¹H NMR spectrum of this compound, we expect to see characteristic coupling patterns for both the aromatic and cyclopropyl protons.

Experimental ¹H and ¹³C NMR Spectral Data of this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (Aromatic) | ~6.85 | d | ~8.5 | 2H |

| H-3, H-5 (Aromatic) | ~6.60 | d | ~8.5 | 2H |

| -NH₂ | ~3.50 | br s | - | 2H |

| H-7 (Cyclopropyl CH) | ~1.75 | m | - | 1H |

| H-8, H-8' (Cyclopropyl CH₂) | ~0.85 | m | - | 2H |

| H-9, H-9' (Cyclopropyl CH₂) | ~0.55 | m | - | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (Aromatic) | ~144.0 |

| C-1 (Aromatic) | ~136.0 |

| C-2, C-6 (Aromatic) | ~129.5 |

| C-3, C-5 (Aromatic) | ~115.0 |

| C-7 (Cyclopropyl CH) | ~15.0 |

| C-8, C-9 (Cyclopropyl CH₂) | ~9.0 |

In-Depth Spectral Interpretation

¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-7.0 ppm): The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group (H-3 and H-5) are expected to be shielded and appear at a higher field (~6.60 ppm) compared to the protons meta to the amino group (H-2 and H-6) at ~6.85 ppm. The ortho coupling constant (³J) between these adjacent protons is typically around 8.5 Hz.

-

Amino Protons (δ ~3.5 ppm): The protons of the amino group will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Cyclopropyl Region (δ 0.5-2.0 ppm): This is the most characteristic region of the spectrum. The methine proton of the cyclopropyl group (H-7) will appear as a multiplet around 1.75 ppm. The four methylene protons (H-8, H-8', H-9, H-9') will be diastereotopic and will appear as two complex multiplets at very high field, around 0.85 ppm and 0.55 ppm. This significant upfield shift is a hallmark of the cyclopropyl ring's magnetic anisotropy.

¹³C NMR Spectrum:

-

Aromatic Region (δ 115-145 ppm): Four signals are expected in the aromatic region, corresponding to the four sets of chemically equivalent carbons. The carbon bearing the amino group (C-1) and the carbon bearing the cyclopropyl group (C-4) will be quaternary and their chemical shifts will be influenced by the electronic properties of these substituents. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will appear at higher field.

-

Cyclopropyl Region (δ 5-20 ppm): The cyclopropyl carbons will resonate at a significantly high field. The methine carbon (C-7) is expected around 15.0 ppm, and the two equivalent methylene carbons (C-8 and C-9) will be even further upfield, around 9.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is based on established methodologies for the characterization of similar compounds[1].

5.1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

5.2. Instrument Parameters:

-

Spectrometer: A Bruker Avance III-400 spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 240 ppm

-

5.3. Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants of the signals.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for this compound.

Caption: Workflow for NMR spectral acquisition and analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. By combining theoretical principles with predicted data based on analogous structures, we have offered a detailed interpretation of the expected spectral features. The unique signatures of the cyclopropyl group, particularly the pronounced upfield shifts of its protons and carbons, serve as key diagnostic markers for the structural confirmation of this and related molecules. The provided experimental protocol and workflow offer a robust framework for researchers to acquire and analyze high-quality NMR data, ensuring the reliable characterization of this compound in various scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5756-5765. [Link]

-

Maity, S., et al. (2017). Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Beilstein Journal of Organic Chemistry, 13, 2038–2045. [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information for "First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound". [Link]

Sources

Introduction: The Analytical Significance of 4-Cyclopropylaniline

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Cyclopropylaniline by FT-IR and Mass Spectrometry

This compound is an aromatic amine featuring a cyclopropyl substituent, a structural motif of increasing importance in medicinal chemistry and materials science. The cyclopropyl group, a small, strained ring, can significantly influence a molecule's conformational properties, metabolic stability, and binding affinity, making it a valuable component in drug design.[1] The precise characterization of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance.

This guide provides a comprehensive technical overview of two cornerstone analytical techniques—Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation and identification of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and reliable analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these methods.

Part 1: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[2] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend. The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups.[2][3] For this compound, FT-IR is instrumental in confirming the integrity of the primary amine, the aromatic ring, and the cyclopropyl moiety.

Theoretical Principles: Vibrational Modes of this compound

The structure of this compound presents several key functional groups, each with characteristic vibrational frequencies.

-

Primary Aromatic Amine (-NH₂): As a primary amine, it will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric vibrations.[4][5] A characteristic N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[5][6]

-

Aromatic Ring (p-disubstituted benzene): The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[7] The C=C stretching vibrations within the ring give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. The para-substitution pattern often results in a strong out-of-plane C-H bending band in the 850-800 cm⁻¹ range, which is highly diagnostic.

-

Cyclopropyl Group: The C-H bonds of the cyclopropyl ring also have stretching vibrations, typically just above 3000 cm⁻¹, which may overlap with the aromatic C-H stretches. The characteristic C-C ring deformations ("ring breathing") of the cyclopropane moiety are found in the fingerprint region, often around 1050-1000 cm⁻¹.

-

C-N Bond: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to produce a strong band in the 1335-1250 cm⁻¹ range.[5][6]

Experimental Protocol: Acquiring the FT-IR Spectrum

The choice of sample preparation is critical for obtaining a high-quality spectrum.[8] For a liquid or low-melting solid like this compound, Attenuated Total Reflectance (ATR) is an excellent method due to its simplicity and minimal sample preparation.[2]

Methodology: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is crucial to prevent contamination from previous samples.[9]

-

Acquire Background Spectrum: With the clean, empty ATR crystal in place, run a background scan. This scan measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.[2]

-

Sample Application: Apply a small drop of this compound directly onto the center of the ATR crystal. If the sample is solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Acquire Sample Spectrum: Engage the pressure clamp to press the sample firmly against the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: After acquisition, the resulting spectrum should be baseline-corrected if necessary. The peaks should be labeled with their corresponding wavenumbers (cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent to completely remove the sample.

Caption: Workflow for ATR-FTIR analysis of this compound.

Data Interpretation and Analysis

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration Mode | Functional Group | Expected Intensity |

| 3450 - 3380 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |

| 3380 - 3300 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | Aromatic & Cyclopropyl C-H Stretch | Aromatic & Cyclopropyl | Medium-Weak |

| 2980 - 2850 | Aliphatic C-H Stretch (from cyclopropyl) | Cyclopropyl | Weak |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium-Strong |

| 1620 - 1580 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium-Strong |

| 1520 - 1480 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium-Strong |

| 1335 - 1250 | Aromatic C-N Stretch | Aromatic Amine | Strong |

| ~1020 | Cyclopropyl Ring Deformation | Cyclopropyl | Medium |

| 850 - 800 | C-H Out-of-Plane Bend (p-disubstitution) | Aromatic Ring | Strong |

Note: The exact positions of peaks can be influenced by the sample state (neat, solution) and intermolecular interactions like hydrogen bonding.[6]

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides the exact molecular weight and, through the analysis of fragmentation patterns, invaluable information about the molecular structure.[11] For this compound, coupling Gas Chromatography (GC) with MS (GC-MS) is a highly effective approach, as it separates the analyte from impurities before it enters the mass spectrometer.[12]

Theoretical Principles: Ionization and Fragmentation

In a typical GC-MS experiment, Electron Ionization (EI) is used. In EI, high-energy electrons bombard the molecule, ejecting one of its own electrons to form a radical cation known as the molecular ion (M⁺˙) .[13] The mass of this ion corresponds to the molecular weight of the compound. This compound has a molecular weight of 133.19 g/mol , so its molecular ion peak is expected at m/z 133.[14]

The molecular ion is often unstable and breaks apart into smaller, charged fragments. This fragmentation is not random and follows predictable chemical pathways, providing a roadmap to the molecule's structure.[15] For this compound (C₉H₁₁N), key expected fragmentation events include:

-

Loss of a Hydrogen Radical (M-1): Formation of a stable iminium or aromatic cation at m/z 132.

-

Loss of Ethylene from Cyclopropyl Ring (M-28): Cleavage of the cyclopropyl ring can lead to the loss of C₂H₄, resulting in a fragment at m/z 105.

-

Loss of an Amino Radical (M-16): Cleavage of the C-N bond can result in the loss of •NH₂, leaving a cyclopropylbenzene cation at m/z 117.

-

Formation of Phenyl Cation: Aniline itself is known to lose an ammonia molecule to form a benzene cation radical at m/z 77.[16] Similar rearrangements could occur.

Experimental Protocol: GC-MS Analysis

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[11] The cleanliness of the sample is key to preventing contamination of the GC column and ion source.[17]

-

Instrument Setup (GC):

-

Injector: Set to a temperature sufficient to vaporize the sample without thermal degradation (e.g., 250 °C).

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the analyte.

-

Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.

-

-

Instrument Setup (MS):

-

Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the source temperature (e.g., 230 °C).

-

Mass Analyzer: Set the analyzer (e.g., quadrupole) to scan a relevant mass range, such as m/z 40-300, to ensure capture of the molecular ion and all significant fragments.

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument software will automatically acquire the mass spectrum for all compounds as they elute from the GC column.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound based on its retention time. Extract and analyze the mass spectrum associated with this peak.

Caption: Workflow for GC-MS analysis of this compound.

Data Interpretation and Analysis

The mass spectrum is a plot of relative ion abundance versus m/z. The tallest peak, known as the base peak, is assigned a relative abundance of 100%.

Table 2: Predicted Mass Fragments for this compound (C₉H₁₁N, MW = 133.19)

| m/z | Proposed Ion Structure / Identity | Fragmentation Pathway | Expected Abundance |

| 133 | [C₉H₁₁N]⁺˙ | Molecular Ion (M⁺˙) | Strong |

| 132 | [C₉H₁₀N]⁺ | Loss of a hydrogen radical (•H) from the amine or ring | Medium |

| 118 | [C₈H₁₀N]⁺ | Loss of a methyl radical (•CH₃) after rearrangement | Medium |

| 105 | [C₇H₇N]⁺˙ | Loss of ethylene (C₂H₄) from the cyclopropyl ring | Significant |

| 91 | [C₆H₅N]⁺˙ | Loss of C₃H₄ from the cyclopropyl group | Medium |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage and rearrangement | Medium |

Note: The relative abundances are predictive and can vary based on the specific instrument and its settings.

Conclusion: A Synergistic Approach

The combination of FT-IR spectroscopy and mass spectrometry provides a powerful, synergistic approach for the unambiguous identification and structural confirmation of this compound. FT-IR confirms the presence of the key functional groups and provides fingerprint-level identification, while GC-MS delivers an exact molecular weight and a detailed structural map through its fragmentation pattern. Together, these self-validating systems form a robust analytical foundation for any research, development, or quality control program involving this important chemical entity.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from vertexaisearch.cloud.google.com[8]

-

Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from Biocompare.com[17]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from colorado.edu[18]

-

National Center for Biotechnology Information. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. PubMed.[19]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from en.wikipedia.org[13]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from tecan.com[20]

-

BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Retrieved from benchchem.com[11]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from lpdlabservices.co.uk[2]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.[14]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from organomation.com[10]

-

ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from researchgate.net[16]

-

ResearchGate. (2025, August 7). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Retrieved from researchgate.net[21]

-

University of Virginia. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from virginia.edu[9]

-

Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from rockymountainlabs.com[4]

-

Illinois State University. (2015). The Infrared Spectra of Aromatic Amines (Anilines). Retrieved from ilstu.edu[22]

-

ChemicalBook. (n.d.). This compound | 3158-71-2. Retrieved from chemicalbook.com[23]

-

International Journal of Academic Research and Development. (2025, December 11). Study of the composition of amines using IR spectroscopy. Retrieved from academicjournal.in[6]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from chem.libretexts.org[3]

-

BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from benchchem.com[12]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from ucla.edu[5]

-

BenchChem. (2025). A Technical Guide to the Mass Spectrum and Fragmentation of 4-Chloroaniline-d4. Retrieved from benchchem.com[24]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from chem.libretexts.org[7]

-

National Center for Biotechnology Information. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.[25]

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from researchgate.net[26]

-

MDPI. (n.d.). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Retrieved from mdpi.com[27]

-

Semantic Scholar. (1971, August 1). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Retrieved from semanticscholar.org[28]

-

ChemicalBook. (n.d.). 3158-71-2(this compound) Product Description. Retrieved from chemicalbook.com[29]

-

ResearchGate. (2019, May 7). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Retrieved from researchgate.net[30]

-

ACS Publications. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.[1]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from chem.libretexts.org[15]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. allreviewjournal.com [allreviewjournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. organomation.com [organomation.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. This compound | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. biocompare.com [biocompare.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tecan.com [tecan.com]

- 21. researchgate.net [researchgate.net]

- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]